Condensation Reactions: One common method involves the condensation of thiazolidine-2,4-dione derivatives with aldehydes or ketones. For example, (4-(benzamidobenzylidene)-2,4-dioxothiazolidin-3-yl) acetic acid derivatives were synthesized through such condensation reactions. []
Multicomponent Reactions: Some studies describe the synthesis of related compounds through multicomponent reactions. For instance, dialkyl (E)-2-{[N-alkyl/aryl-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamido]carbonyl}but-2-enedioates were synthesized via a three-component coupling reaction involving alkyl/aryl isocyanides, dialkyl acetylenedicarboxylates, and (2,4-dioxothiazolidin-3-yl)acetic acids. []
Related Compounds
2,4-Dioxo-5-(naphth-2-ylmethylene)-3-thiazolidinylacetic acids and 2-thioxo analogues
Compound Description: These compounds are a series of 2,4-dioxo-5-(2-naphthylmethylene)-3-thiazolidinylacetic acids and their corresponding 2-thioxo analogues. They were investigated as potential aldose reductase inhibitors (ARIs) [, ]. Notably, the 1-naphthyl-substituted derivatives of the 2-thioxo series exhibited potent inhibitory activity against bovine lens aldose reductase, with IC50 values comparable to Epalrestat, a known ARI [].
Compound Description: This compound serves as a versatile precursor for synthesizing various heterocyclic nitrogen compounds, including triazoles, oxadiazoles, pyrazoles, phthalazines, and indol-2-ones [].
Compound Description: Two organic salts derived from 2,4-dioxothiazolidine-5-acetic acid were synthesized and their crystal structures were characterized []. These salts were further investigated for their antioxidant activity and molecular docking interactions with fungal proteins and DNA receptors.
Compound Description: These compounds were synthesized as potential dual inhibitors of HIV-1 integrase and ribonuclease H []. They incorporate a diketo-acid moiety, which is believed to be crucial for their dual inhibitory activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vodobatinib is an orally bioavailable, Bcr-Abl tyrosine kinase inhibitor (TKI), with potential antineoplastic activity. Upon administration, vodobatinib selectively targets and binds to the Bcr-Abl fusion oncoprotein, including various Bcr-Abl mutant forms, such as those with the 'gatekeeper' resistance mutation T315I. This inhibits proliferation of Bcr-Abl-expressing tumor cells. The Bcr-Abl fusion protein is an aberrantly activated tyrosine kinase produced by certain leukemia cells. T315I, an amino acid substitution where threonine (T) has been mutated to isoleucine (I) at position 315 in the tyrosine-protein kinase ABL1 portion of the Bcr-Abl fusion protein, plays a key role in resistance to certain chemotherapeutic agents and its expression is associated with poor prognosis.
Rezafungin is a member of the family of echinocandins that inhibits 1,3-beta-D-glucan synthase. It is developed by Cidara Therapeutics and approved for the treatment of candidaemia and invasive candidiasis in patients aged >= 18 years who have limited or no alternative treatment options. It is an echinocandin, a quaternary ammonium ion, an antibiotic antifungal drug, an azamacrocycle, a homodetic cyclic peptide and an aromatic ether. Rezafungin is an echinocandin antifungal drug. Unlike other echinocandins such as [caspofungin] and [micafungin], rezafungin has long‐acting pharmacokinetics and a high stability that allows for it to have long dosing intervals maintaining high plasma exposure. Rezafungin has a half-life higher than 130 hours and can be administered once a week instead of daily. It can only be administered intravenously but does not reach therapeutic concentrations in the central nervous system, eye and urine. Rezafungin is active against Candida albicans, Candida glabrata, Candida parapsilosis and Candida tropicalis, as well as other Candida and Aspergillus spp. Clinical studies have shown that rezafungin is non-inferior to caspofungin for the treatment of candidaemia and invasive candidiasis. In March 2023, the FDA approved rezafungin for injection for the treatment of candidemia and invasive candidiasis in adults with limited or no alternative treatment options. Rezafungin is a next-generation, semi-synthetic, cyclic lipopeptide and echinocandin derivative, with potential antifungal activity. Upon administration, rezafungin inhibits the fungal specific enzyme 1,3-beta-D-glucan synthase, which is essential for fungal cell wall synthesis, and results in decreased synthesis of beta(1,3)-D-glucan. This weakens the fungal cell wall thereby causing osmotic lysis, fungal cell wall rupture and fungal cell death.